molecular formula C18H20ClN3S B5627937 4-benzyl-N-(4-chlorophenyl)-1-piperazinecarbothioamide

4-benzyl-N-(4-chlorophenyl)-1-piperazinecarbothioamide

Cat. No. B5627937
M. Wt: 345.9 g/mol
InChI Key: NTCKPXJSQGUTTN-UHFFFAOYSA-N
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Description

Synthesis Analysis 4-benzyl-N-(4-chlorophenyl)-1-piperazinecarbothioamide compounds can be synthesized through a process of nucleophilic substitution reactions, followed by reductive amination in solvents like ethanol. These processes yield compounds that are then characterized using spectral and X-ray crystallography analyses (Bhat et al., 2018).

Molecular Structure Analysis The molecular structure is typically analyzed using techniques like X-ray crystallography, which reveals the crystalline structure, often in the monoclinic system. Theoretical calculations such as DFT (Density Functional Theory) at levels like B3LYP/6-311G (d,p) can compare and validate the structural parameters obtained experimentally (Bhat et al., 2018).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including nucleophilic substitution and reductive amination. The HOMO-LUMO gap derived from molecular orbital studies can give insights into their chemical reactivity and properties like chemical hardness, inertness, and electrophilicity (Bhat et al., 2018).

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are determined using various analytical methods. X-ray crystallography can provide detailed information about the crystalline structure and molecular arrangement (Bhat et al., 2018).

Chemical Properties Analysis Chemical properties include reactivity with different chemical reagents, stability under various conditions, and interaction with biological molecules. Theoretical studies, like molecular docking and electrostatic potential surface analysis, can offer insights into the chemical behavior of these compounds (Bhat et al., 2018).

Future Directions

The future directions for research on “4-benzyl-N-(4-chlorophenyl)-1-piperazinecarbothioamide” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential applications. These could include pharmaceutical applications, given the prevalence of piperazine rings in many drugs .

properties

IUPAC Name

4-benzyl-N-(4-chlorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c19-16-6-8-17(9-7-16)20-18(23)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCKPXJSQGUTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-chlorophenyl)piperazine-1-carbothioamide

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